molecular formula C19H23N7O3 B2992508 1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923259-81-8

1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2992508
CAS No.: 923259-81-8
M. Wt: 397.439
InChI Key: OULXWZLORJBNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((3-Methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a high-purity chemical reagent intended for research and laboratory use. This compound features a complex molecular architecture based on a [1,2,4]triazino[3,4-f]purine-dione core, a structure of significant interest in medicinal chemistry and drug discovery. Its exact properties and research applications are yet to be fully characterized, but it serves as a valuable scaffold for the synthesis and exploration of novel bioactive molecules. Researchers investigating similar heterocyclic compounds, particularly triazino-purine-diones, have explored their potential as antimycobacterial agents . These compounds are often studied as prodrugs that require activation by bacterial nitroreductase enzymes . The reduction of specific functional groups within the molecule is a key step in its metabolic activation, a mechanism that can be probed using techniques like cyclic voltammetry to understand the electrochemical behavior analogous to enzymatic redox reactions . This compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(3-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-12-11-25-15-16(23(2)19(28)24(3)17(15)27)21-18(25)26(22-12)9-8-20-13-6-5-7-14(10-13)29-4/h5-7,10,20H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULXWZLORJBNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have shown to bind to ferrous ions. This interaction could potentially disrupt essential biochemical processes within the target cells, leading to their death or inhibition of growth.

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines. This suggests that the compound could potentially inhibit the growth of these cells or induce their death.

Biological Activity

The compound 1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing recent studies and findings.

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 398.43 g/mol
  • CAS Number : 923217-57-6

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it prevents cancer cells from dividing and proliferating .
  • Pro-apoptotic Effects : Studies indicate that related compounds can induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins. This suggests a potential role for the compound in cancer therapy .

Anticancer Activity

Recent research has highlighted the anticancer potential of similar triazino derivatives:

  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from low micromolar concentrations (0.08–12.07 µM), indicating strong cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116 .
Cell Line IC50 (µM)
MCF-71.48 - 5.33
HCT-1163.46 - 6.38
PC-30.33 - 1.48

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Inhibition of TNFα Release : Similar derivatives have been reported to inhibit LPS-induced TNFα release in cellular models, suggesting anti-inflammatory properties through the modulation of cytokine release .

Case Studies

  • Cytotoxicity Studies : A study involving derivatives similar to the target compound demonstrated significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values below 5 µM, indicating their potential as effective anticancer agents .
  • Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to key targets such as tubulin and various kinases involved in cancer progression and inflammation .

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Trends: Chlorophenyl analogs () demonstrate potent adenosine receptor antagonism (IC50 ~10–50 nM), while methoxy-substituted derivatives may prioritize solubility over potency .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

To confirm the structure, use a combination of:

  • IR spectroscopy to identify functional groups (e.g., C=O, NH) based on characteristic absorption bands .
  • ¹H-NMR to resolve proton environments (e.g., methyl groups, methoxy substituents) and confirm regiochemistry .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment, though this requires high-purity samples.

Q. What safety protocols should be followed when handling this compound?

Based on analogs like 2-methoxy-1,7,9-trimethylpurine derivatives:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Follow emergency protocols (e.g., consult a physician immediately upon exposure) .

Q. How can the purity of this compound be assessed post-synthesis?

  • HPLC/UPLC with UV detection to quantify impurities (≥95% purity is typical for research use) .
  • Melting point analysis to compare with literature values (e.g., sharp melting points over 300°C suggest high crystallinity) .

Q. What structural features influence its reactivity?

Key features include:

  • The triazino[3,4-f]purine core , which may engage in π-π stacking or hydrogen bonding.
  • Methoxy and methyl substituents , which modulate solubility and steric hindrance .
  • The ethylamino linker , which provides flexibility for target interactions .

Advanced Research Questions

Q. How can computational models optimize the synthesis or activity of this compound?

  • Virtual screening (CADD) : Dock the compound into target protein active sites (e.g., kinases) to predict binding affinity and guide synthetic modifications .
  • Machine learning (ML) : Train models on existing bioactivity data to predict ADMET properties or suggest structural analogs with improved selectivity .
  • Design–Make–Test–Analyze (DMTA) cycles : Iteratively refine synthesis pathways using computational predictions and experimental validation .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions.
  • Orthogonal assays : Validate activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .
  • Metabolic stability testing : Rule out artifacts from compound degradation in specific assay buffers .

Q. What experimental design is suitable for assessing environmental persistence?

  • Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and light conditions .
  • Biotic studies : Use microbial consortia to evaluate biodegradation pathways .
  • Partitioning experiments : Determine logP and soil sorption coefficients to model environmental distribution .

Q. How to evaluate protein-compound interactions experimentally and computationally?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.
  • Molecular dynamics (MD) simulations : Predict conformational changes in the protein upon ligand binding .
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .

Methodological Considerations

Designing a scalable synthesis route

  • Stepwise optimization : Use catalysts (e.g., DIPEA) and low-temperature conditions (-35°C) to control regioselectivity in triazine ring formation .
  • Green chemistry principles : Replace ethanol with safer solvents (e.g., cyclopentyl methyl ether) during crystallization .

Addressing low solubility in biological assays

  • Co-solvent systems : Use DMSO/PEG mixtures at ≤0.1% to avoid cytotoxicity.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.